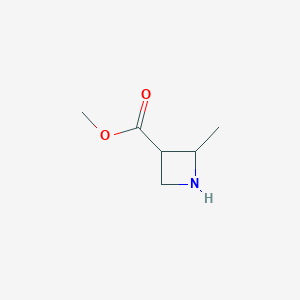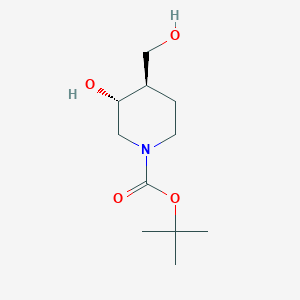![molecular formula C9H7NO3 B12844180 4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12844180.png)
4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one is a heterocyclic compound that belongs to the class of pyrano[3,2-b]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one typically involves multi-component reactions. One efficient method involves the reaction of an aldehyde, 4-hydroxy-pyridin-2(1H)-one, and malononitrile in the presence of an ionic liquid as a catalyst . This method is advantageous due to its high yield and eco-friendly nature.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and the use of sustainable catalysts are likely to be emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the pyridine and pyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and the fused ring structure allow it to form hydrogen bonds and π-π interactions with target molecules, thereby modulating their activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one: Similar structure but lacks the methyl group at the 3-position.
4-Hydroxy-2-quinolone: Contains a quinolone ring instead of the pyrano[3,2-b]pyridine structure.
Coumarins: These compounds have a benzopyranone structure and share some chemical properties with pyrano[3,2-b]pyridines.
Uniqueness
4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one is unique due to its specific ring fusion and the presence of both hydroxyl and methyl groups
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
4-hydroxy-3-methylpyrano[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C9H7NO3/c1-5-8(11)7-6(13-9(5)12)3-2-4-10-7/h2-4,11H,1H3 |
InChI Key |
UMWFHGLGPOOMNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)OC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12844115.png)









![6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole](/img/structure/B12844166.png)

